dAURK-4 (hydrochloride)
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Overview
Description
dAURK-4 (hydrochloride) is a derivative of Alisertib and functions as a potent and selective degrader of Aurora Kinase A (AURKA). This compound exhibits significant anticancer properties and is primarily used in scientific research for its ability to inhibit the protein level of AURKA .
Preparation Methods
Synthetic Routes and Reaction Conditions
dAURK-4 (hydrochloride) is synthesized from Alisertib through a series of chemical reactionsThe reaction conditions typically include controlled temperature, pH, and the use of specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of dAURK-4 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
dAURK-4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its selectivity and potency
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The conditions often involve controlled temperature, pH, and the use of solvents like dimethyl sulfoxide (DMSO) to ensure the solubility and stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of dAURK-4 (hydrochloride) with modified functional groups, enhancing its selectivity and potency as an AURKA degrader .
Scientific Research Applications
dAURK-4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of AURKA and its effects on cellular processes.
Biology: Employed in cell viability assays to investigate its anticancer properties and its impact on cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively degrade AURKA.
Industry: Utilized in the development of new anticancer drugs and in the study of kinase inhibitors .
Mechanism of Action
dAURK-4 (hydrochloride) exerts its effects by selectively degrading AURKA. The compound binds to AURKA, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the function of AURKA, inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Alisertib: The parent compound from which dAURK-4 (hydrochloride) is derived. Alisertib is also an AURKA inhibitor but lacks the selective degradation properties of dAURK-4 (hydrochloride).
VX-680: Another AURKA inhibitor with different selectivity and potency profiles.
MLN8237: A selective AURKA inhibitor with similar anticancer properties but different molecular targets and pathways
Uniqueness
dAURK-4 (hydrochloride) is unique due to its ability to selectively degrade AURKA, rather than merely inhibiting its activity. This selective degradation leads to more effective inhibition of cell proliferation and induction of apoptosis, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C52H53Cl2FN8O12 |
---|---|
Molecular Weight |
1071.9 g/mol |
IUPAC Name |
4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C52H52ClFN8O12.ClH/c1-69-39-9-4-8-37(54)45(39)47-36-25-31(53)11-13-33(36)46-30(27-57-47)28-58-52(61-46)59-32-12-14-34(41(26-32)70-2)48(65)56-18-6-20-72-22-24-73-23-21-71-19-5-17-55-43(64)29-74-40-10-3-7-35-44(40)51(68)62(50(35)67)38-15-16-42(63)60-49(38)66;/h3-4,7-14,25-26,28,38H,5-6,15-24,27,29H2,1-2H3,(H,55,64)(H,56,65)(H,58,59,61)(H,60,63,66);1H |
InChI Key |
TYHNXUIIJPLUJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCCOCCOCCOCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC.Cl |
Origin of Product |
United States |
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